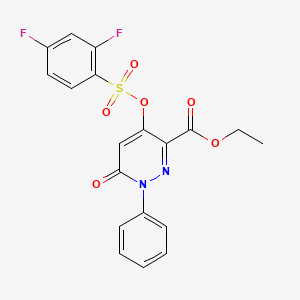

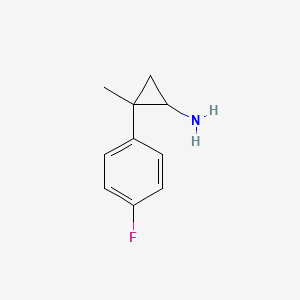

![molecular formula C20H17BrN4O B2494641 1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326897-38-4](/img/structure/B2494641.png)

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidinone derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and condensation processes. For example, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility of pyrazolopyrimidinones as precursors for heterocyclic compounds (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by their unique ring system, which impacts their physical and chemical properties. Quiroga et al. (2010) described the crystal structure of similar compounds, highlighting the importance of hydrogen bonding in dictating the conformation and aggregation of these molecules (Quiroga et al., 2010).

Chemical Reactions and Properties

Pyrazolopyrimidinones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Heravi et al. (2007) explored the catalytic synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the role of heteropolyacids in facilitating these reactions and yielding high-purity products (Heravi et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug design. Studies focusing on the crystallography of these compounds provide valuable insights into their structural and physical characteristics, which are essential for understanding their behavior in biological systems.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidinone derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidinone core can significantly alter these properties, making these compounds versatile tools in medicinal chemistry and drug discovery.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

- Pyrazolo[3,4-d]pyrimidinones derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives showed promising results as cytotoxic agents against specific cancer cell lines and as inhibitors of the 5-lipoxygenase enzyme, suggesting their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

- Novel pyrazolopyrimidinone compounds have been developed with significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes, demonstrating their utility as antimicrobial additives in surface coatings and ink formulations (El‐Wahab et al., 2015).

Inhibitory Activity against Phosphodiesterase

- A series of 6-phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibitory activity against cGMP-specific (type V) phosphodiesterase, highlighting their potential in developing treatments for conditions such as hypertension (Dumaitre & Dodic, 1996).

Synthesis Techniques and Molecular Docking

- Research on pyrazolo[1,5-a]pyrimidine derivatives has focused on their synthesis, biological evaluation, and molecular docking studies to understand their interactions with various biological targets. These studies provide insights into designing more effective molecules with desired biological activities (Fahim & Farag, 2020).

Heterocyclic Compound Development

- The development of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures has shown promise in antimicrobial studies. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Reddy et al., 2010).

properties

IUPAC Name |

1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHFKXCKIGGGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

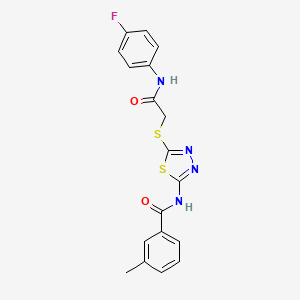

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

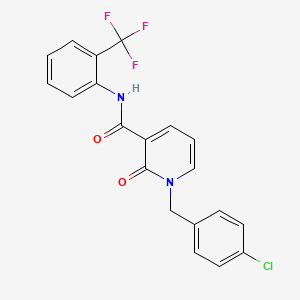

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)

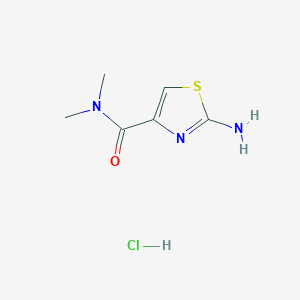

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)

![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)